molecular formula C9H7ClF3NO2 B8123088 Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate

Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate

Cat. No.: B8123088
M. Wt: 253.60 g/mol
InChI Key: BKOVUBKRZYLAMH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an amino group, and a chloro substituent on a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction, followed by a halogenation step to introduce the chloro substituent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of catalysts, such as palladium complexes, and solvents like dimethyl sulfoxide (DMSO) or ethanol, are common to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling: Boron reagents and palladium catalysts under mild conditions.

Major Products

The major products formed from these reactions include various substituted benzoates, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino and chloro groups can form hydrogen bonds or participate in electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-chlorobenzoate
  • Methyl 2-amino-3-chlorobenzoate
  • Methyl 2-amino-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate is unique due to the presence of both chloro and trifluoromethyl groups on the aromatic ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate for synthesizing compounds with specific biological activities .

Properties

IUPAC Name

methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOVUBKRZYLAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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